5-Bromo-2-(4-bromophenyl)aniline

Description

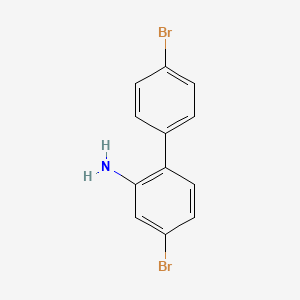

5-Bromo-2-(4-bromophenyl)aniline is a di-substituted aniline derivative featuring bromine atoms at the 5-position of the aniline ring and the para-position of the attached phenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks like benzimidazoles . Its synthesis involves the reaction of 4-bromobenzaldehyde with 4-bromobenzene-1,2-diamine under mild conditions, highlighting its role as a precursor for functionalized aromatic systems . The dual bromine substituents enhance its utility in cross-coupling reactions, enabling further derivatization in pharmaceuticals and materials science.

Properties

Molecular Formula |

C12H9Br2N |

|---|---|

Molecular Weight |

327.01 g/mol |

IUPAC Name |

5-bromo-2-(4-bromophenyl)aniline |

InChI |

InChI=1S/C12H9Br2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |

InChI Key |

HLTBLXGLNPWUII-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Anilines

Halogenated anilines are widely employed in medicinal and materials chemistry due to their electronic and steric effects. Key examples include:

Key Observations :

- Electronic Effects : Bromine and iodine in 5-Bromo-4-iodo-2-methylaniline facilitate π-stacking and hydrogen bonding, critical for solid-state fluorescence . In contrast, the trifluoromethyl group in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, favoring nucleophilic aromatic substitution .

- Biological Relevance : The piperazine substituent in 5-Bromo-2-(4-methylpiperazin-1-yl)aniline enhances solubility and target binding in protein degradation applications .

Anilines with Bulky Aromatic Substituents

Bulky groups influence steric hindrance and solubility:

Key Observations :

- Steric Effects : The naphthyloxy group in 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline may hinder reactivity at the aniline nitrogen but extends π-conjugation for OLED applications .

- Synthetic Flexibility : 4-Bromo-2-phenylaniline’s single bromine allows selective functionalization, unlike the dual bromines in 5-Bromo-2-(4-bromophenyl)aniline .

Vinyl- and Sulfur-Containing Anilines

Substituents like vinyl or sulfur alter reactivity and electronic profiles:

Key Observations :

Fluorinated Aniline Derivatives

Fluorine substituents modulate electronic properties and bioavailability:

Key Observations :

- Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups in these compounds enhance resistance to oxidation and improve binding affinity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.